5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various fields, including cancer research and drug development.
Mechanism of Action
The mechanism of action of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the regulation of different signaling pathways that are involved in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are known to be dysregulated in various types of cancer. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to regulate the expression of different genes and proteins that are involved in various cellular processes, such as cell cycle regulation, DNA damage response, and cell adhesion.
Advantages and Limitations for Lab Experiments
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high purity and stability, as well as its potential therapeutic applications in various fields. However, 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, the optimal concentration and exposure time of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione should be carefully determined in lab experiments.
Future Directions
There are several future directions for the study of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including the investigation of its potential therapeutic applications in various types of cancer and other diseases. The development of novel derivatives and analogs of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with improved efficacy and safety profiles is also an important area of research. Moreover, the elucidation of the molecular mechanisms underlying the anticancer activity of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and the identification of its target proteins and pathways could provide valuable insights for the development of new drugs and therapies.
Conclusion
In summary, 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has been studied for its potential therapeutic applications in various fields, including cancer research and drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been discussed in this paper. Further research is needed to fully elucidate the therapeutic potential of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives.
Scientific Research Applications
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential therapeutic applications in various fields, including cancer research and drug development. Studies have shown that 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce apoptosis and inhibit cell proliferation by regulating different signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-6-4-5-11(9-12)10-14-15(21)19-17(23)20(16(14)22)13-7-2-1-3-8-13/h1-10H,(H,19,21,23)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUSRLWUGLJBY-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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